molecular formula C12H22N2O3 B6602201 tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate CAS No. 2155851-93-5

tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

Cat. No. B6602201
CAS RN: 2155851-93-5
M. Wt: 242.31 g/mol
InChI Key: OIMPGVGLMDMDKP-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate (TBHFP) is an organic compound with a wide range of applications in the fields of medicinal chemistry and biochemistry. It is a heterocyclic compound that is composed of a five-membered ring containing nitrogen, oxygen and carbon atoms. The molecule is an aminomethyl derivative of the furopyrrole family, which is known for its unique properties, such as its ability to form stable complexes with metal ions. TBHFP has been studied extensively in recent years due to its potential applications in drug discovery and development.

Scientific Research Applications

Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of novel compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase. This compound has also been used as a building block in the synthesis of peptide-based drugs and as a ligand in the synthesis of metal complexes. In addition, this compound has been used as a substrate in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.

Mechanism of Action

Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is known to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the folate metabolic pathway, and its inhibition can result in the inhibition of cell growth and division. This compound binds to the active site of DHFR and inhibits its activity, thus preventing the conversion of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several types of cancer cells, including breast cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities, as well as to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to increase the production of nitric oxide, which is an important regulator of vascular function.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is available commercially. In addition, this compound is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, this compound can be toxic in high concentrations and can cause skin irritation, so it should be handled with care.

Future Directions

Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has a wide range of potential applications in the fields of medicinal chemistry and biochemistry. In the future, this compound could be used to develop new drugs for the treatment of cancer and other diseases, as well as to synthesize novel compounds for use in laboratory experiments. In addition, this compound could be used to develop metal complexes for use in catalysis and other reactions. Finally, this compound could be used to develop new materials for use in the fields of nanotechnology and biotechnology.

Synthesis Methods

Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can be synthesized by a variety of methods, including the reaction of 4-aminomethyl-2-methyl-5-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in an SN2 mechanism, with the formation of a this compound product. Other methods of synthesis include the reaction of 4-aminomethyl-2-methyl-5-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylic acid with other alkyl halides such as ethyl iodide and propyl bromide.

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8(7-13)6-10-9(14)4-5-16-10/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMPGVGLMDMDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCOC2CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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